molecular formula C21H23N3O2 B6637273 [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone

[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6637273
M. Wt: 349.4 g/mol
InChI Key: ROHISNRBTWJNLQ-UHFFFAOYSA-N
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Description

[4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a pyrrolidine ring substituted with a hydroxyisopropyl group

Properties

IUPAC Name

[4-(benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-21(2,26)19-8-5-13-23(19)20(25)15-9-11-16(12-10-15)24-14-22-17-6-3-4-7-18(17)24/h3-4,6-7,9-12,14,19,26H,5,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHISNRBTWJNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment to Phenyl Group: The benzimidazole is then linked to a phenyl group through a nucleophilic substitution reaction, often using a halogenated benzene derivative.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, typically through the cyclization of appropriate amine precursors.

    Final Coupling: The final step involves coupling the benzimidazole-phenyl intermediate with the pyrrolidine derivative under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted phenyl or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has shown potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could act as an anti-inflammatory or anticancer agent, given the known activities of benzimidazole derivatives .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity. The pyrrolidine ring may enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, known for its antioxidant properties.

Uniqueness

What sets [4-(Benzimidazol-1-yl)phenyl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone apart is its combined structural features, which allow for a broader range of biological activities and chemical reactivity. The presence of both benzimidazole and pyrrolidine rings in a single molecule provides a unique scaffold for drug development and chemical synthesis.

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